5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group, a bromine atom, an isopropyl group, and a carbonitrile group attached to a pyrazole ring. It is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method is the three-component cyclocondensation of aldehydes, phenyl hydrazine derivatives, and malononitrile . The reaction is usually carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Oxidation and Reduction Reactions: The amino and carbonitrile groups can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents such as ethanol and dimethyl sulfoxide . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the amino, bromine, and carbonitrile groups allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-pyrazolecarbonitrile: This compound shares a similar pyrazole core structure but differs in the substitution pattern.
5-Amino-4-cyanopyrazole: Another related compound with a similar functional group arrangement.
Uniqueness
5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the bromine and isopropyl groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
5-amino-3-bromo-1-propan-2-ylpyrazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN4/c1-4(2)12-7(10)5(3-9)6(8)11-12/h4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMWBJWEWYIJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C(=N1)Br)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857218 | |
Record name | 5-Amino-3-bromo-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390635-69-4 | |
Record name | 5-Amino-3-bromo-1-(1-methylethyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1390635-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-bromo-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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